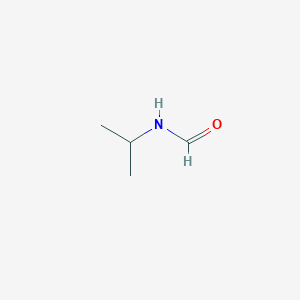

N-isopropylformamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(2)5-3-6/h3-4H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTGAKFJRLBHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296190 | |

| Record name | N-isopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16741-46-1 | |

| Record name | NSC108220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-isopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(propan-2-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Isopropylformamide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Isopropylformamide is a chemical compound of interest in various research and development sectors, particularly as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a formamide (B127407) derivative characterized by the presence of an isopropyl group attached to the nitrogen atom.

General Information

| Property | Value |

| CAS Number | 16741-46-1 |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol |

| Synonyms | N-(propan-2-yl)formamide, Formamide, N-(1-methylethyl)- |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 186.1 ± 9.0 °C (Predicted) | ChemicalBook |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 16.19 ± 0.23 (Predicted) | ChemicalBook |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Data Highlights |

| ¹H NMR | Spectra available in CDCl₃ and DMSO. |

| ¹⁵N NMR | Spectra available in DMSO. |

| Mass Spectrometry (GC-MS) | Fragmentation patterns are available for structural elucidation. |

| IR Spectroscopy | Vapor phase IR spectra are available. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized as an intermediate in the production of other chemical entities, such as the muscle relaxant carisoprodol. The following protocol is based on a patented synthesis method.

Objective: To synthesize this compound from formic acid and isopropylamine (B41738).

Materials:

-

Formic acid

-

Isopropylamine

-

Dehydrating agent (optional)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine isopropylamine and an excess of formic acid. The molar ratio of isopropylamine to formic acid should be in the range of 1:2 to 1:3 to drive the reaction towards the product.

-

Reaction Conditions: Maintain the reaction temperature between 10°C and 80°C.

-

Reaction Time: Allow the reaction to proceed for a duration of 2 to 6 hours.

-

Use of Dehydrating Agent (Optional): To enhance the reaction efficiency, a dehydrating agent can be added. The recommended molar ratio of isopropylamine, formic acid, and dehydrating agent is 1:2:1.5.

-

Work-up and Isolation: Upon completion, the this compound is isolated. The subsequent steps in the patent involve using the crude this compound directly in the next reaction to produce 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate (B1207046) by reacting it with hydrogen peroxide and 2-methyl-2-propyl-1,3-propanediol.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing mist or vapors.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Applications in Research and Drug Development

While this compound is primarily documented as a synthetic intermediate, its properties as a polar aprotic solvent suggest potential applications in various organic reactions. Formamides, as a class of compounds, are known to be useful solvents and reagents in chemical synthesis. Further research may explore its utility as a solvent in peptide synthesis or other areas of drug discovery, potentially as an alternative to other formamides like DMF. However, at present, detailed studies on its biological activity or specific roles in signaling pathways are not widely available in the public domain.

An In-depth Technical Guide to the Physicochemical Properties of N-isopropylformamide

For Researchers, Scientists, and Drug Development Professionals

N-isopropylformamide, with the chemical formula C4H9NO, is a mono-substituted amide that serves as a valuable building block in organic synthesis and has applications in various chemical industries.[1] A thorough understanding of its physicochemical properties is essential for its effective use in reaction optimization, process design, purification, and formulation development. This guide provides a detailed overview of the core physicochemical properties of this compound, experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Data

The fundamental physical and chemical characteristics of this compound are summarized below. These values are crucial for predicting its behavior in different chemical environments and for designing experimental setups.

| Property | Value | Reference |

| Molecular Formula | C4H9NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| Boiling Point | 186.1 ± 9.0 °C (Predicted) | [2][3] |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Vapor Pressure | 0.676 mmHg at 25°C | [2] |

| Flash Point | 88.7°C | [2] |

| Refractive Index | 1.396 | [2] |

| pKa | 16.19 ± 0.23 (Predicted) | [3] |

| LogP | 1.16760 | [2] |

Solubility Profile

This compound is a polar molecule, and its solubility is governed by the "like dissolves like" principle. It is expected to be soluble in polar solvents. While comprehensive quantitative solubility data in a wide array of solvents is not extensively published, its amide structure suggests miscibility with water and other polar organic solvents such as alcohols and dimethyl sulfoxide (B87167) (DMSO).[4][5] For drug development and formulation, determining the precise solubility in various pharmaceutically acceptable solvents is a critical step.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the formyl proton (CHO), the methine proton of the isopropyl group (CH), and the methyl protons of the isopropyl group (CH₃). The splitting patterns, governed by spin-spin coupling, would provide connectivity information. For instance, the methine proton signal would be split by the adjacent methyl protons, and vice-versa.[6]

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the carbonyl carbon, the methine carbon, and the two equivalent methyl carbons of the isopropyl group.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. Key expected peaks include:

-

N-H stretch: A prominent band in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption typically found around 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): Usually observed near 1550 cm⁻¹.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the isopropyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (87.12). Common fragmentation patterns for amides can help in confirming the structure.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus.

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a thermometer.

-

Procedure: A sample of this compound is placed in the flask with boiling chips. The apparatus is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The atmospheric pressure should be recorded as it affects the boiling point.

Measurement of Density

A pycnometer or a digital density meter can be used for accurate density measurement.

-

Pycnometer Method:

-

The weight of the clean, dry pycnometer is recorded.

-

It is then filled with distilled water of a known temperature, and the weight is recorded to determine the volume.

-

The process is repeated with this compound at the same temperature.

-

The density is calculated by dividing the mass of the sample by its volume.

-

Determination of Refractive Index

An Abbe refractometer is commonly used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Measurement: A few drops of this compound are placed on the prism of the refractometer.

-

Reading: The refractive index is read directly from the instrument's scale at a specified temperature (usually 20°C or 25°C).

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired on a spectrometer, with tetramethylsilane (B1202638) (TMS) often used as an internal standard.[7][10]

-

-

IR Spectroscopy:

-

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

The molecules are ionized (e.g., by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio.[11]

-

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.

Caption: Synthesis and Purification Workflow for this compound.

Analytical Workflow for Quality Control

This diagram outlines a standard analytical workflow for the quality control of synthesized this compound.

Caption: Analytical Workflow for this compound Quality Control.

References

- 1. N-(propan-2-yl)formamide | C4H9NO | CID 268118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 16741-46-1 [amp.chemicalbook.com]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. benchchem.com [benchchem.com]

- 6. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Formamide, N-isopropyl [webbook.nist.gov]

N-isopropylformamide boiling point and density

An In-depth Technical Guide to the Physicochemical Properties of N-isopropylformamide

This technical guide provides a detailed overview of the boiling point and density of this compound, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, experimental protocols for their determination, and a logical workflow for property measurement.

This compound, with the chemical formula C4H9NO, is a secondary amide. The following table summarizes its key physical properties.

| Property | Value | Source |

| Boiling Point | 186.1 ± 9.0 °C (Predicted) | [1] |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | [1] |

| Molecular Weight | 87.12 g/mol | |

| CAS Number | 16741-46-1 | [1][2][3] |

Amides, in general, exhibit high boiling points due to strong intermolecular hydrogen bonding and dipole-dipole interactions.[4][5] Primary and secondary amides, such as this compound, can participate in hydrogen bonding, leading to higher boiling points compared to tertiary amides of similar molecular weight.[5]

Experimental Protocols for Property Determination

Accurate determination of boiling point and density is crucial for the characterization of chemical substances. The following are standard experimental methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

This method is a common and efficient way to determine the boiling point of a small sample of liquid.

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil.

-

The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

-

For larger quantities, a simple distillation can be used to determine the boiling point.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heat source.

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated to boiling.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.

-

Density Determination

Density is defined as the mass of a substance per unit volume.

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound, and its mass is measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6]

-

A straightforward method for determining density involves the direct measurement of mass and volume.

-

Apparatus: A graduated cylinder and an electronic balance.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured.

-

A specific volume of this compound is added to the graduated cylinder, and the volume is precisely read from the meniscus.

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its measured volume.[7] To improve accuracy, this procedure can be repeated with different volumes of the liquid, and the average density can be calculated.[7]

-

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 16741-46-1 [amp.chemicalbook.com]

- 3. N-(propan-2-yl)formamide | C4H9NO | CID 268118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chem 501 Inquiry Project - Amides [sas.upenn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of N-isopropylformamide: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectral data for N,N-dimethylformamide (used as an analogue for N-isopropylformamide), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in a structured format, details the experimental methodologies, and provides a visual representation of the analytical workflow.

Spectral Data Presentation

The following tables summarize the key spectral data for N,N-dimethylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectral Data of N,N-Dimethylformamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 | Singlet | 1H | Formyl proton (CHO) |

| 2.92 | Singlet | 3H | Methyl protons (N-CH₃) |

| 2.74 | Singlet | 3H | Methyl protons (N-CH₃) |

2.1.2. ¹³C NMR Spectral Data of N,N-Dimethylformamide

| Chemical Shift (δ) ppm | Assignment |

| 162.4 | Carbonyl carbon (C=O) |

| 36.2 | Methyl carbon (N-CH₃) |

| 31.1 | Methyl carbon (N-CH₃) |

Infrared (IR) Spectroscopy

2.2.1. IR Spectral Data of N,N-Dimethylformamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 | Medium | C-H stretch (methyl) |

| 2855 | Medium | C-H stretch (methyl) |

| 1675 | Strong | C=O stretch (amide I) |

| 1495 | Medium | C-H bend (methyl) |

| 1385 | Strong | C-N stretch |

| 1095 | Medium | C-H rock (methyl) |

Mass Spectrometry (MS)

2.3.1. Mass Spectral Data of N,N-Dimethylformamide

| m/z | Relative Intensity (%) | Assignment |

| 73 | 100 | [M]⁺ (Molecular Ion) |

| 72 | 60 | [M-H]⁺ |

| 44 | 95 | [CON(CH₃)₂]⁺ |

| 42 | 40 | [N(CH₃)₂]⁺ |

| 28 | 35 | [CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Analyte (e.g., N,N-dimethylformamide)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the analyte.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., salt plates for neat liquids, KBr pellet press for solids, or an Attenuated Total Reflectance - ATR accessory)

-

Analyte

-

Spatula and mortar/pestle (for solid samples)

-

Potassium bromide (KBr), IR grade (for solid samples)

Procedure (for a liquid sample using salt plates):

-

Sample Preparation: Place one or two drops of the neat liquid analyte onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and vibrational modes using correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Sample introduction system (e.g., direct infusion or Gas Chromatography - GC)

-

Analyte

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the GC parameters (e.g., injection volume, inlet temperature, column type, and temperature program) to achieve good separation.

-

Set the MS parameters (e.g., ionization energy for EI - typically 70 eV, mass range to be scanned).

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The analyte will be separated from the solvent and any impurities in the GC column and then enter the MS ion source.

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the analyte.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that explain the observed peaks to confirm the molecular structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-isopropylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-isopropylformamide. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation.

Introduction

This compound (C₄H₉NO) is a simple amide that serves as a valuable model compound in medicinal chemistry and materials science.[1] Understanding its structural features is paramount for its application and further development. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, supported by tabulated data and a clear illustration of its molecular structure and proton correlations.

¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. Due to restricted rotation around the amide C-N bond, two rotamers (trans and cis) are observed at room temperature, leading to a duplication of some signals. The major rotamer is typically the trans isomer.

Table 1: ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (Major Rotamer - trans) | Assignment (Minor Rotamer - cis) |

| H-1 | ~8.0 | Singlet | - | Formyl Proton (-CHO) | Formyl Proton (-CHO) |

| H-2 | ~4.0 | Septet | ~6.8 | Isopropyl Methine (-CH) | Isopropyl Methine (-CH) |

| H-3 | ~1.15 | Doublet | ~6.8 | Isopropyl Methyl (-CH₃) | Isopropyl Methyl (-CH₃) |

| N-H | ~6.0-7.5 | Broad Singlet | - | Amide Proton (-NH) | Amide Proton (-NH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectrum of this compound

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR spectrum, the presence of rotamers can lead to the observation of distinct signals for the carbon atoms in the cis and trans isomers.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ) ppm | Assignment (Major Rotamer - trans) | Assignment (Minor Rotamer - cis) |

| C-1 | ~163 | Formyl Carbon (-CHO) | Formyl Carbon (-CHO) |

| C-2 | ~45 | Isopropyl Methine (-CH) | Isopropyl Methine (-CH) |

| C-3 | ~23 | Isopropyl Methyl (-CH₃) | Isopropyl Methyl (-CH₃) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Structural Representation and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key proton environments.

Caption: Molecular structure of this compound.

Experimental Protocols

Sample Preparation:

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H NMR Spectroscopy:

A typical experimental procedure for acquiring a ¹H NMR spectrum is:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

A typical experimental procedure for acquiring a ¹³C NMR spectrum is:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling to simplify the spectrum to single lines for each carbon environment.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent's carbon signals.

Data Interpretation and Discussion

The ¹H NMR spectrum of this compound is characterized by four main groups of signals. The downfield singlet at approximately 8.0 ppm is characteristic of the formyl proton. The septet around 4.0 ppm and the doublet around 1.15 ppm are indicative of the isopropyl group, with their coupling pattern confirming their connectivity. The broad singlet corresponding to the amide proton can vary in its chemical shift and is often subject to exchange with trace amounts of water in the solvent.

The ¹³C NMR spectrum shows three distinct signals. The signal at the lowest field (~163 ppm) is assigned to the carbonyl carbon of the formamide (B127407) group. The other two signals correspond to the methine and methyl carbons of the isopropyl group. The presence of two sets of peaks for some signals in both ¹H and ¹³C spectra at room temperature is a classic example of the effect of slow rotation around the amide bond on the NMR timescale, providing valuable information about the molecule's dynamic behavior.

Conclusion

This guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are essential for the structural verification and characterization of this molecule in various scientific and industrial applications. The provided experimental protocols offer a practical guide for obtaining high-quality NMR spectra for similar small molecules.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of N-isopropylformamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of N-isopropylformamide. This compound, a secondary amide, is a valuable molecule in various chemical and pharmaceutical contexts. Infrared spectroscopy is a powerful analytical technique for its structural elucidation and characterization, providing insights into its functional groups and molecular vibrations. This document details the expected vibrational frequencies, provides a general experimental protocol for analysis, and illustrates key concepts through diagrams.

Core Principles of Infrared Spectroscopy of Amides

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies at which a molecule absorbs light are characteristic of its structure, particularly its functional groups. For a secondary amide like this compound, the most informative regions of the IR spectrum are associated with the vibrations of the amide linkage (-C(O)NH-) and the isopropyl group.

Key vibrational modes for secondary amides include:

-

N-H Stretching: This vibration is sensitive to hydrogen bonding. In dilute solutions, a single "free" N-H stretching band is observed, while in concentrated samples or the solid state, this band broadens and shifts to lower wavenumbers due to intermolecular hydrogen bonding.[1]

-

Amide I Band (C=O Stretching): This is typically the most intense absorption band in the IR spectrum of amides and is primarily due to the C=O stretching vibration.[2] Its position can be influenced by conjugation and hydrogen bonding.

-

Amide II Band (N-H Bending and C-N Stretching): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[1][3] It is a characteristic feature of secondary amides.

-

Amide III Band: This is a more complex vibration involving C-N stretching, N-H bending, and other vibrations of the amide group.

-

C-H Stretching and Bending: The isopropyl group gives rise to characteristic C-H stretching and bending vibrations.

Data Presentation: Vibrational Frequencies of this compound

The following table summarizes the expected vibrational frequencies and their assignments for this compound based on established data for secondary amides and alkyl groups. The exact positions of the peaks can vary depending on the physical state of the sample (e.g., neat liquid, solution) and the solvent used.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Secondary Amide (N-H) | ~3300 - 3270 | Strong | In the neat liquid or concentrated solution, this band is typically broad due to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper "free" N-H stretch may appear around 3450-3400 cm⁻¹.[1] |

| Asymmetric C-H Stretch | Isopropyl (-CH(CH₃)₂) | ~2970 | Strong | |

| Symmetric C-H Stretch | Isopropyl (-CH(CH₃)₂) | ~2870 | Medium | |

| Formyl C-H Stretch | Formyl (CHO) | ~2850 | Medium | Often appears as a shoulder on the main alkyl C-H stretching bands. |

| Amide I (C=O Stretch) | Amide (-C=O) | ~1670 - 1640 | Very Strong | This is a characteristic and intense band for amides.[2] |

| Amide II (N-H Bend + C-N Stretch) | Secondary Amide | ~1560 - 1540 | Strong | A key diagnostic band for secondary amides, resulting from the coupling of N-H bending and C-N stretching.[1][3] |

| Asymmetric CH₃ Bend | Isopropyl (-CH₃) | ~1470 | Medium | |

| Symmetric CH₃ Bend (Umbrella) | Isopropyl (-CH₃) | ~1385 | Medium | |

| Isopropyl Skeletal Vibration | Isopropyl | ~1370 | Medium | Often appears as a doublet. |

| Amide III (C-N Stretch + N-H Bend) | Secondary Amide | ~1300 - 1250 | Medium | A complex vibrational mode. |

| C-N Stretch | Amide (C-N) | ~1250 - 1020 | Medium-Weak | |

| N-H Out-of-Plane Bend (Wag) | Secondary Amide (N-H) | ~720 | Broad, Medium | A broad band characteristic of secondary amides. |

Experimental Protocols

A detailed methodology for obtaining the infrared spectrum of this compound is provided below.

Objective: To acquire the Fourier-Transform Infrared (FT-IR) spectrum of liquid this compound.

Materials:

-

This compound (liquid)

-

FT-IR spectrometer (e.g., PerkinElmer, Bruker) with a detector sensitive in the mid-IR range (4000-400 cm⁻¹)

-

Sample holder for liquids (e.g., salt plates (NaCl or KBr), attenuated total reflectance (ATR) accessory)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lens paper

Procedure using Salt Plates (Neat Liquid):

-

Spectrometer Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan to obtain a spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Clean a pair of salt (NaCl or KBr) plates with a suitable dry solvent (e.g., isopropanol) and lens paper. Avoid using water as it will dissolve the plates.

-

Handle the plates by the edges to avoid transferring moisture and oils from your fingers.

-

Place one or two drops of liquid this compound onto the center of one salt plate using a clean dropper.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Save the resulting spectrum.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a dry solvent and lens paper.

-

Store the plates in a desiccator to prevent them from fogging due to moisture absorption.

-

Procedure using an Attenuated Total Reflectance (ATR) Accessory:

-

Spectrometer and ATR Preparation:

-

Install the ATR accessory in the FT-IR spectrometer.

-

Clean the ATR crystal (e.g., diamond, ZnSe) with a soft cloth or cotton swab moistened with a suitable solvent (e.g., isopropanol).

-

Perform a background scan with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum using similar parameters as for the salt plate method.

-

-

Cleaning:

-

Raise the press, remove the sample by wiping the crystal with a soft cloth and cleaning with a suitable solvent.

-

Mandatory Visualizations

Caption: Workflow for FT-IR Analysis of this compound.

Caption: Key Vibrational Modes of this compound.

References

N-Isopropylformamide: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Document for Scientists and Drug Development Professionals

N-isopropylformamide (CAS No. 16741-46-1) is a chemical intermediate utilized in various research and development applications. A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, including its physical and chemical properties, toxicological data, and recommended handling protocols.

Core Safety and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its fundamental characteristics.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Boiling Point | 186.1 ± 9.0 °C (Predicted) | [1] |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 88.7 °C | [3] |

| Vapor Pressure | 0.676 mmHg at 25°C | [3] |

| pKa | 16.19 ± 0.23 (Predicted) | [1] |

| Refractive Index | 1.396 | [3] |

Toxicological and Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The signal word associated with these classifications is "Warning".[2]

Experimental Protocols for Hazard Assessment

While specific experimental reports on this compound are not publicly available, the hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for assessing skin and eye irritation.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[4][5]

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[5]

-

Test Substance Application: A defined amount of the test substance (in the case of a liquid like this compound, typically a small volume) is applied directly to the surface of the RhE tissue.[5]

-

Exposure and Incubation: The tissue is exposed to the substance for a specific duration, followed by a rinsing and post-incubation period to allow for cellular responses.[6]

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay. This assay quantifies the metabolic activity of the cells. A significant reduction in cell viability compared to control tissues indicates that the substance is an irritant.[5]

-

Classification: If the tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant (GHS Category 2).[5]

Eye Irritation Testing (Based on OECD Guideline 405)

The acute eye irritation/corrosion test is typically conducted using albino rabbits.[7]

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are selected. Both eyes of each animal are examined 24 hours prior to the test to ensure no pre-existing irritation or defects.[8]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[7][8]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctiva.[7]

-

Reversibility Assessment: The duration of the observation period is sufficient to evaluate the reversibility of the observed effects.[7]

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions. For a "Category 2A" classification, the irritation is fully reversible within 21 days.[9]

Workflow and Logical Relationships

To visualize key processes related to the safe handling and assessment of this compound, the following diagrams are provided.

Chemical Hazard Identification and Risk Assessment Workflow

Chemical Spill Response Decision Workflow

Handling and Storage Recommendations

Proper handling and storage of this compound are crucial to minimize exposure and maintain its stability.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. By adhering to the safety guidelines outlined in this document, researchers and drug development professionals can mitigate the risks associated with its use. The provided tables and workflows serve as a quick and comprehensive reference to ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

- 1. This compound CAS#: 16741-46-1 [amp.chemicalbook.com]

- 2. N-(propan-2-yl)formamide | C4H9NO | CID 268118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. uniube.br [uniube.br]

- 5. x-cellr8.com [x-cellr8.com]

- 6. sterlab-store.com [sterlab-store.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

N-isopropylformamide: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive technical guidance on the safe handling, storage, and emergency procedures for N-isopropylformamide (CAS No. 16741-46-1). Adherence to these protocols is critical to ensure personnel safety and maintain material integrity in a research and development environment.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available data, it causes skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below. This information is essential for risk assessment and the implementation of appropriate engineering controls.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1][2] |

| Molecular Weight | 87.12 g/mol | [1][2] |

| Boiling Point | 186.1 ± 9.0 °C (Predicted) | [1][3] |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | 88.7 °C | [1] |

| Vapor Pressure | 0.676 mmHg at 25°C | [1] |

| Refractive Index | 1.396 | [1] |

Safe Handling Protocols

Strict adherence to the following handling procedures is mandatory to minimize exposure and associated risks.

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

Use of a chemical fume hood is required for all procedures that may generate vapors or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant, antistatic protective lab coat.

-

Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and employ proper glove removal technique to avoid skin contamination.

-

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with appropriate cartridges.

3.3 General Hygiene and Safe Work Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not inhale vapor or mist.

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling and before breaks.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

General Storage: Store in a cool, dry, and well-ventilated area.[3]

-

Container: Keep the container tightly closed and sealed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Ignition Sources: Store away from heat, sparks, and all sources of ignition.

-

Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to store it separately from strong oxidizing agents, acids, and bases, which are incompatible with similar formamide (B127407) compounds.

-

Security: For added safety, especially in a shared laboratory, store in a locked cabinet or designated chemical storage area.

Emergency and First Aid Procedures

Immediate and appropriate response to an exposure or spill is critical.

5.1 First Aid Measures

| Exposure Route | Protocol |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

5.2 Accidental Release Measures

In the event of a spill, follow the emergency workflow outlined below.

Key Steps for Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure the area is well-ventilated.

-

Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

-

Containment: For small spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain and soak up the liquid.

-

Collection: Use spark-proof tools to carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent and water.

-

Disposal: Dispose of contaminated materials and waste as hazardous waste through your institution's environmental health and safety (EH&S) office.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), or water spray.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The substance is combustible. Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1] Vapors may form explosive mixtures with air if heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

Navigating the Hazard Profile of N-isopropylformamide: A Technical Guide to GHS Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for N-isopropylformamide. The information herein is intended to support researchers, scientists, and professionals in drug development in understanding the potential hazards associated with this compound and in implementing appropriate safety measures. While specific experimental data for this compound is not publicly available, this guide details the standard methodologies for hazard evaluation and presents the current GHS classification based on available data.

GHS Hazard Classification of this compound

This compound has been classified under the GHS framework, indicating its potential to cause specific health hazards. The classifications are based on data submitted to regulatory bodies and compiled in chemical safety databases.

Summary of GHS Hazard Classifications

The following table summarizes the GHS hazard classifications for this compound.[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements

The GHS label elements for this compound are derived from its hazard classifications and are crucial for communicating its potential hazards.[1]

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501 |

Experimental Protocols for Hazard Determination

The GHS classifications for skin, eye, and respiratory irritation are determined through standardized experimental protocols. While the specific study results for this compound are not detailed in publicly accessible literature, the following sections describe the typical methodologies employed for such assessments, primarily based on Organisation for Economic Co-operation and Development (OECD) guidelines.

Skin Irritation Testing

The determination of skin irritation potential is often conducted using in vitro methods on reconstructed human epidermis (RhE) models, following OECD Test Guideline 439. This approach is a validated alternative to traditional animal testing.

Principle: The test chemical is applied topically to the RhE model. The irritating potential of the chemical is assessed by measuring the viability of the epidermal cells after a defined exposure and post-treatment incubation period. A common method for assessing cell viability is the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate, which is then quantified spectrophotometrically.

Typical Protocol Outline:

-

Tissue Preparation: Reconstructed human epidermis tissue models are received and pre-incubated in a defined culture medium.

-

Test Chemical Application: A precise amount of the test chemical (liquid or solid) is applied uniformly to the surface of the tissue. Negative and positive controls are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test chemical for a specific duration (e.g., 15 to 60 minutes) at a controlled temperature and humidity.

-

Rinsing and Post-Incubation: The test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT solution.

-

The formazan dye is extracted from the tissues.

-

The optical density of the formazan extract is measured using a spectrophotometer.

-

-

Data Analysis: The cell viability of the test chemical-treated tissues is expressed as a percentage of the negative control. A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Eye Irritation Testing

For eye irritation, a tiered testing approach is recommended, starting with in vitro and ex vivo methods to reduce animal use. The Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) and the Isolated Chicken Eye (ICE) test (OECD TG 438) are examples of validated ex vivo methods. In vitro methods using reconstructed human cornea-like epithelial (RhCE) models (OECD TG 492) are also employed.

Principle of the BCOP Assay: The BCOP assay uses corneas isolated from the eyes of cattle. The test chemical is applied to the epithelial surface of the cornea. Irritancy is assessed by measuring two endpoints: corneal opacity (light scattering) and permeability (measured by the passage of fluorescein (B123965) dye through the cornea).

Typical Protocol Outline:

-

Cornea Preparation: Bovine corneas are obtained from a slaughterhouse, dissected, and mounted in a specialized holder.

-

Test Chemical Application: The test chemical is applied to the anterior surface of the cornea.

-

Exposure and Incubation: The corneas are exposed for a defined period.

-

Endpoint Measurement:

-

Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure.

-

Permeability: After the opacity measurement, the permeability of the cornea is assessed by applying fluorescein and measuring its penetration with a spectrophotometer.

-

-

Data Analysis: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the chemical's eye irritation potential.

Respiratory Irritation Testing

Assessing respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) is more complex and often relies on a weight-of-evidence approach, including data from animal studies, human experience, and in vitro models. Animal studies, such as those following OECD Test Guideline 403 (Acute Inhalation Toxicity), can provide data on respiratory tract effects.

Principle: In animal studies, rodents are exposed to the test substance via inhalation for a defined period. Clinical signs of respiratory irritation (e.g., changes in breathing pattern, nasal discharge) are observed during and after exposure. Histopathological examination of the respiratory tract is also performed.

Logical Relationships and Workflows

To visualize the processes involved in GHS hazard classification and experimental testing, the following diagrams are provided.

Conclusion

References

An In-depth Technical Guide to the Solubility of N-isopropylformamide in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-isopropylformamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining its solubility. It includes qualitative solubility information based on the general behavior of amides, detailed experimental protocols for quantitative solubility determination, and an introduction to theoretical models that can be used for solubility prediction. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility characteristics of this compound for formulation, synthesis, and purification processes.

Introduction to this compound

This compound is a chemical compound with the formula C₄H₉NO. It is a secondary amide characterized by an isopropyl group attached to the nitrogen atom of a formamide (B127407) functional group. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) influences its physical and chemical properties, including its solubility in various solvents.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | |

| Molecular Weight | 87.12 g/mol | |

| Boiling Point | 186.1 ± 9.0 °C (Predicted) | |

| Density | 0.861 ± 0.06 g/cm³ (Predicted) | |

| pKa | 16.19 ± 0.23 (Predicted) |

Qualitative Solubility Profile

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to be soluble due to hydrogen bonding capabilities.[1]

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide): Likely to be soluble due to dipole-dipole interactions.

-

Non-polar Solvents (e.g., hexane, toluene): Expected to have limited solubility.

Quantitative Solubility Data

As of the compilation of this guide, extensive, experimentally determined quantitative solubility data for this compound across a range of solvents and temperatures is not available in the surveyed literature. The following sections provide the methodologies to determine this data experimentally or to predict it using theoretical models.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following outlines a general and widely accepted method for determining the solubility of a liquid amide in a given solvent.

4.1. Isothermal Shake-Flask Method

This gravimetric method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[2]

Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of an undissolved phase is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for a period to allow for phase separation. If a stable emulsion forms, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved droplets of this compound.

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of the pure solvent.

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Analyze the diluted sample and the calibration standards using a pre-validated GC or HPLC method.

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

-

Solubility Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

4.2. Analytical Method Considerations

The choice of analytical technique for quantification is critical. A gas chromatography method with a flame ionization detector (GC-FID) is often suitable for volatile and thermally stable compounds like this compound. For less volatile systems or when higher sensitivity is required, HPLC with a UV or refractive index detector may be more appropriate. The analytical method should be validated for linearity, accuracy, and precision over the expected concentration range.

Theoretical Prediction of Solubility

In the absence of experimental data, theoretical models can provide useful estimates of solubility.

5.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify this concept by dividing the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The similarity between the HSP of a solute (this compound) and a solvent indicates the likelihood of solubility. The Hansen distance (Ra) between the solute and solvent in the 3D Hansen space can be calculated; a smaller Ra value suggests higher solubility.[3]

While the specific Hansen Solubility Parameters for this compound are not readily published, they can be estimated using group contribution methods or computational software.

5.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[5][6] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surface polarities. This method can provide a priori predictions of solubility without the need for experimental data, provided that the molecular structures can be accurately modeled.[7]

Visualization of Experimental and Logical Workflows

6.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.

6.2. Logical Flow for Solubility Assessment

This diagram outlines the decision-making process for assessing the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is currently scarce in the public domain, this guide provides the necessary framework for researchers and professionals to address this gap. By following the detailed experimental protocols, scientists can generate reliable, in-house solubility data tailored to their specific needs. Furthermore, the introduction to theoretical models such as Hansen Solubility Parameters and COSMO-RS offers a means to predict and understand solubility behavior, aiding in solvent screening and formulation development. The provided workflows offer a systematic approach to tackling solubility questions, ensuring a robust and scientifically sound methodology. As new research becomes available, it is anticipated that a more complete quantitative picture of this compound's solubility will emerge.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using N-Substituted Formamides as an Amine Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the construction of peptides, pharmaceuticals, and advanced materials. Traditional methods often rely on the coupling of carboxylic acids and amines using stoichiometric activating agents, which can generate significant chemical waste. A notable alternative approach involves the use of N-substituted formamides as a source of the amine component. This method presents a potentially more atom-economical and environmentally benign pathway to amides. This document provides an overview of this methodology, with a focus on the conceptual application of N-isopropylformamide, alongside generalized protocols and data derived from studies on analogous substituted formamides.

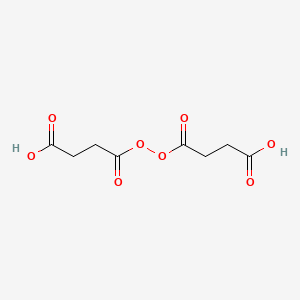

Data Presentation

The following table summarizes the performance of various substituted formamides in the metal- and solvent-free synthesis of amides from peroxy esters, as reported in the literature. This data provides a benchmark for the expected reactivity of different formamide (B127407) structures.

| Entry | Peroxy Ester Substrate | Formamide | Product | Yield (%) |

| 1 | tert-Butyl peroxybenzoate | N,N-Dimethylformamide | N,N-Dimethylbenzamide | 95 |

| 2 | tert-Butyl peroxybenzoate | N-Methylformamide | N-Methylbenzamide | 82 |

| 3 | tert-Butyl peroxybenzoate | Formamide | Benzamide | 75 |

| 4 | tert-Butyl peroxybenzoate | N-Phenylformamide | N-Phenylbenzamide | 68 |

| 5 | tert-Butyl peroxybenzoate | N-Benzylformamide | N-Benzylbenzamide | 88 |

| 6 | 4-Methoxy-tert-butyl peroxybenzoate | N,N-Dimethylformamide | 4-Methoxy-N,N-dimethylbenzamide | 92 |

| 7 | 4-Nitro-tert-butyl peroxybenzoate | N,N-Dimethylformamide | N,N-Dimethyl-4-nitrobenzamide | 85 |

Data is generalized from studies on substituted formamides as amine sources. Specific conditions may vary.

Experimental Protocols

The following is a generalized protocol for the synthesis of amides using a substituted formamide as the amine source, based on a metal- and solvent-free approach. Note: This is a representative protocol and may require optimization for specific substrates, particularly when exploring the use of this compound.

Materials:

-

Carboxylic acid derivative (e.g., tert-butyl peroxy ester) (1.0 eq)

-

Substituted formamide (e.g., this compound) (5.0 eq)

-

Potassium tert-butoxide (KOtBu) (4.0 eq)

-

Anhydrous reaction vessel

Procedure:

-

To a dry reaction vessel, add the carboxylic acid derivative (0.5 mmol, 1.0 eq).

-

Add the substituted formamide (2.5 mmol, 5.0 eq).

-

Add potassium tert-butoxide (2.0 mmol, 4.0 eq) to the mixture.

-

Seal the reaction vessel and stir the mixture at 40°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times may vary depending on the substrates.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide.

Visualizations

The following diagrams illustrate the conceptual workflow and a plausible reaction pathway for the synthesis of amides using substituted formamides as an amine source.

Caption: Experimental workflow for amide synthesis using a substituted formamide.

Caption: Plausible reaction pathway for amide formation from a peroxy ester and a substituted formamide.

N-Isopropylformamide: A Versatile Polar Aprotic Solvent for Organic Synthesis

Introduction